1,2,3,5-Tetraisopropylbenzene 1,2,3,5-Tetraisopropylbenzene
Brand Name: Vulcanchem
CAS No.: 29040-93-5
VCID: VC17066164
InChI: InChI=1S/C18H30/c1-11(2)15-9-16(12(3)4)18(14(7)8)17(10-15)13(5)6/h9-14H,1-8H3
SMILES:
Molecular Formula: C18H30
Molecular Weight: 246.4 g/mol

1,2,3,5-Tetraisopropylbenzene

CAS No.: 29040-93-5

Cat. No.: VC17066164

Molecular Formula: C18H30

Molecular Weight: 246.4 g/mol

* For research use only. Not for human or veterinary use.

1,2,3,5-Tetraisopropylbenzene - 29040-93-5

Specification

CAS No. 29040-93-5
Molecular Formula C18H30
Molecular Weight 246.4 g/mol
IUPAC Name 1,2,3,5-tetra(propan-2-yl)benzene
Standard InChI InChI=1S/C18H30/c1-11(2)15-9-16(12(3)4)18(14(7)8)17(10-15)13(5)6/h9-14H,1-8H3
Standard InChI Key QFVQBSPZFKZLCN-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=CC(=C(C(=C1)C(C)C)C(C)C)C(C)C

Introduction

Structural and Chemical Properties

Molecular Characteristics

1,3,5-Triisopropylbenzene has the molecular formula C15H24\text{C}_{15}\text{H}_{24} and a molecular weight of 204.35 g/mol . Its structure features a benzene core with three isopropyl groups (CH(CH3)2-\text{CH}(\text{CH}_3)_2) at the 1,3,5-positions, creating a sterically hindered environment. Key properties include:

PropertyValueSource
Melting Point14-14 to 11C-11^\circ\text{C}
Boiling Point232232236C236^\circ\text{C} (lit.)
Density0.845 g/mL0.845\ \text{g/mL} at 25C25^\circ\text{C}
Refractive IndexnD=1.488n_{\text{D}} = 1.488
LogP (Octanol-Water)6.686.68 at 24C24^\circ\text{C}

The compound’s low water solubility (<1 mg/mL) and high hydrophobicity (LogP>6\text{LogP} > 6) make it ideal for nonpolar applications .

Spectroscopic Data

Nuclear magnetic resonance (NMR) analysis in CDCl3_3 reveals characteristic signals:

  • 1H^1\text{H} NMR: δ 1.28 (d, 18H)\delta\ 1.28\ \text{(d, 18H)}, 2.85 2.852.95 (m, 3H)2.95\ \text{(m, 3H)} , 6.94 (s, 3H)6.94\ \text{(s, 3H)} .

  • 13C^{13}\text{C} NMR: Peaks at 24.2 (CH3)24.2\ \text{(CH}_3\text{)}, 34.1 (CH)34.1\ \text{(CH)}, and 149.7 (Caromatic)149.7\ \text{(C}_{\text{aromatic}}\text{)} .

Synthesis and Catalytic Pathways

Cobalt-Porphyrin-Mediated Synthesis

A high-yield synthesis involves cobalt(II) tetrabutylporphyrin (Co(tbp)\text{Co(tbp)}) catalysis under inert conditions :

  • Reagents: 1-Bromo-2,4,6-triisopropylbenzene, Co(tbp)\text{Co(tbp)}, KOH, ethanol.

  • Conditions: 150C150^\circ\text{C}, 6 hours, N2\text{N}_2 atmosphere.

  • Yield: 94% after silica gel chromatography .

The reaction mechanism likely proceeds via a dehydrohalogenation pathway, with Co(tbp)\text{Co(tbp)} facilitating C–Br bond cleavage.

Industrial-Scale Production

Industrial methods emphasize cost efficiency and scalability:

  • Friedel-Crafts Alkylation: Benzene reacts with isopropyl chloride in the presence of AlCl3\text{AlCl}_3.

  • Challenges: Over-alkylation to tetra-substituted byproducts requires precise stoichiometric control .

Applications in Material Science

Mesoporous Silica Synthesis

1,3,5-Triisopropylbenzene acts as a swelling agent and micelle expander in the synthesis of:

  • Hexagonal Mesoporous Silica (SBA-15): Enhances pore diameter to >10 nm>10\ \text{nm} .

  • Magnetic Silica Nanoparticles: Improves colloidal stability and enzyme immobilization efficiency .

Fuel and Lubricant Additives

The compound’s high thermal stability (Flash point=188F\text{Flash point} = 188^\circ\text{F}) and low viscosity (0.845 g/mL0.845\ \text{g/mL}) make it suitable for:

  • Jet Fuel Stabilizers: Reduces oxidative degradation at high temperatures .

  • Synthetic Lubricants: Minimizes friction in extreme-pressure environments .

Diffusion and Kinetic Behavior in Zeolites

Zero-Length-Column (ZLC) Studies

Diffusion coefficients (DD) for 1,3,5-triisopropylbenzene in NaY-zeolite crystals were measured under desorption conditions :

  • Activation Energy: 77 kJ/mol77\ \text{kJ/mol} (pseudo-value due to catalytic cracking) .

  • Anomalous Desorption: Discontinuities in desorption curves suggest percolation thresholds during propylene codiffusion .

Comparatively, 1,3-diisopropylbenzene shows intrinsic D=1.2×1014 m2/sD = 1.2 \times 10^{-14}\ \text{m}^2/\text{s} at 150C150^\circ\text{C} with an activation energy of 66 kJ/mol66\ \text{kJ/mol} .

Emerging Research Directions

Catalytic Cracking Mechanisms

Recent studies propose that 1,3,5-triisopropylbenzene undergoes acid-catalyzed cracking in zeolites, producing diisopropylbenzene isomers and propylene . This reaction complicates diffusion measurements but opens avenues for petrochemical applications.

Hybrid Organosilica Materials

Functionalized mesoporous silicas incorporating 1,3,5-triisopropylbenzene show promise in enzyme immobilization, achieving >80%>80\% activity retention for lipases and peroxidases .

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